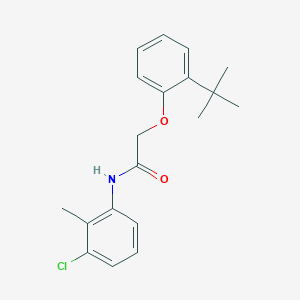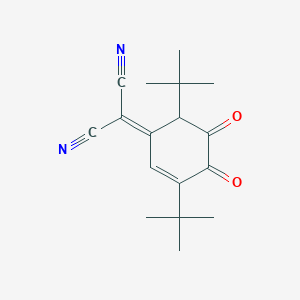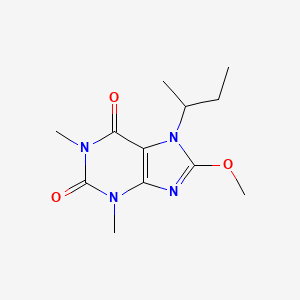
N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine, also known as A2A receptor antagonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The A2A receptor is a protein that is found in the brain and plays a crucial role in regulating dopamine signaling, which is involved in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. The aim of
Scientific Research Applications
N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine has been extensively studied for its potential therapeutic applications in neurological disorders. The compound has been shown to act as an N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine receptor antagonist, which can modulate dopamine signaling in the brain. This makes it a potential candidate for the treatment of Parkinson's disease, schizophrenia, and addiction. Several studies have been conducted to evaluate the efficacy of N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine in preclinical models of these disorders.
Mechanism of Action
The mechanism of action of N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine involves its ability to block the N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine receptor, which is involved in regulating dopamine signaling in the brain. By blocking this receptor, the compound can modulate dopamine release, which can have therapeutic implications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine have been extensively studied in preclinical models. The compound has been shown to improve motor function in Parkinson's disease models, reduce psychotic symptoms in schizophrenia models, and decrease drug-seeking behavior in addiction models. These effects are mediated by the compound's ability to modulate dopamine signaling in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine in lab experiments is its specificity for the N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine receptor. This allows researchers to selectively modulate dopamine signaling in the brain, which can have therapeutic implications in neurological disorders. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the evaluation of the compound's efficacy in clinical trials for the treatment of neurological disorders. Additionally, there is a need for further research on the compound's potential side effects and toxicity in humans. Finally, there is a need for the development of more selective N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine receptor antagonists with improved pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine involves a multistep process that requires the use of several chemical reagents. The method involves the reaction of adamantane with 2-bromoethylbenzene to form 2-(adamantan-2-yl)-ethylbenzene, which is then reacted with piperidine to form N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine. The synthesis method has been optimized to improve the yield and purity of the compound, and several modifications have been made to the reaction conditions to achieve this.
properties
IUPAC Name |
N-(2-adamantyl)-1-(2-phenylethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2/c1-2-4-17(5-3-1)6-9-25-10-7-22(8-11-25)24-23-20-13-18-12-19(15-20)16-21(23)14-18/h1-5,18-24H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQRADNSWWQJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2C3CC4CC(C3)CC2C4)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-adamantyl-1-(2-phenylethyl)-4-piperidinamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(dipropylamino)methyl]-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5233057.png)
![diethyl [3-(4-methoxyphenoxy)propyl]malonate](/img/structure/B5233064.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5233084.png)


![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5233092.png)


![2-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[2-(4-methylphenoxy)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5233110.png)
![2-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B5233113.png)

![2-(4-chlorophenoxy)-N-isopropyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5233135.png)

